molecular formula C4H8O3 B12652683 Propane-1,2-diol, monoformate CAS No. 64202-75-1

Propane-1,2-diol, monoformate

Cat. No.: B12652683
CAS No.: 64202-75-1
M. Wt: 104.10 g/mol
InChI Key: CRMUFGZQBODVGS-UHFFFAOYSA-N
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Description

Propane-1,2-diol, monoformate, also known as 1,2-propanediol monoformate, is an organic compound with the molecular formula C4H8O3. It is a derivative of propane-1,2-diol (propylene glycol) where one of the hydroxyl groups is esterified with formic acid. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,2-diol, monoformate can be synthesized through the esterification of propane-1,2-diol with formic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to promote the formation of the ester bond. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves continuous processes where propane-1,2-diol and formic acid are fed into a reactor with a catalyst. The reaction mixture is then heated to the optimal temperature to achieve high conversion rates. The product is subsequently purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propane-1,2-diol, monoformate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to propane-1,2-diol and formic acid in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to formic acid and other oxidation products under specific conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding propane-1,2-diol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Propane-1,2-diol and formic acid.

    Oxidation: Formic acid and other oxidation products.

    Reduction: Propane-1,2-diol.

Scientific Research Applications

Propane-1,2-diol, monoformate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propane-1,2-diol, monoformate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of propane-1,2-diol and formic acid. These products can then participate in further metabolic processes. The compound’s ability to form hydrogen bonds and interact with hydrophilic and hydrophobic environments also plays a role in its effectiveness as a solvent and stabilizer.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol (Propylene Glycol): A diol with two hydroxyl groups, commonly used as a solvent and antifreeze agent.

    Ethylene Glycol: Another diol with two hydroxyl groups, used in antifreeze formulations and as a precursor to polymers.

    1,3-Propanediol: A structural isomer of propane-1,2-diol, used in the production of polymers and as a solvent.

Uniqueness

Propane-1,2-diol, monoformate is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound, propane-1,2-diol. The ester group allows for specific reactions and interactions that are not possible with the diol alone, making it valuable in various applications.

Properties

IUPAC Name

2-hydroxypropyl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(6)2-7-3-5/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMUFGZQBODVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982748
Record name 2-Hydroxypropyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64202-75-1
Record name Propane-1,2-diol, monoformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064202751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2-diol, monoformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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